(-)-2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidinium chloride
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Overview
Description
“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidinium core, dichlorinated aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” typically involves multiple steps:
Formation of the Pyrrolidinium Core: This can be achieved through the reaction of an appropriate amine with a halogenated alkane under basic conditions.
Attachment of the Dichlorinated Aromatic Ring: This step involves the nucleophilic substitution reaction where the pyrrolidinium core reacts with a dichlorinated aromatic compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]pyrrolidine
- **1-Ethyl-2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]pyrrolidinium bromide
Uniqueness
“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the presence of the pyrrolidinium core, the dichlorinated aromatic ring, and the methoxy group, which together influence its reactivity and interactions.
Properties
CAS No. |
79893-51-9 |
---|---|
Molecular Formula |
C15H20Cl3NO2 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
5-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethyl-3,4-dihydro-2H-pyrrol-1-ium;chloride |
InChI |
InChI=1S/C15H20Cl2NO2.ClH/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2;/h9-10H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HGKWWLHGYRZCDS-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(CCC1)CCOC2=C(C(=CC(=C2)Cl)Cl)OC.[Cl-] |
Related CAS |
79893-44-0 |
Origin of Product |
United States |
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